molecular formula C23H18N2OS B11071858 N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)biphenyl-2-carboxamide

N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)biphenyl-2-carboxamide

Cat. No.: B11071858
M. Wt: 370.5 g/mol
InChI Key: RHSMLSSTTHZRTM-UHFFFAOYSA-N
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Description

N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)biphenyl-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a biphenyl group attached to a thiazole ring, which is further substituted with a carboxamide group.

Preparation Methods

The synthesis of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)biphenyl-2-carboxamide typically involves the reaction of 4-methyl-5-phenyl-1,3-thiazole-2-amine with biphenyl-2-carboxylic acid chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)biphenyl-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)biphenyl-2-carboxamide involves its interaction with specific molecular targets within cells. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)biphenyl-2-carboxamide can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring but differ in their substituents and overall structure, leading to unique biological activities and applications.

Properties

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-phenylbenzamide

InChI

InChI=1S/C23H18N2OS/c1-16-21(18-12-6-3-7-13-18)27-23(24-16)25-22(26)20-15-9-8-14-19(20)17-10-4-2-5-11-17/h2-15H,1H3,(H,24,25,26)

InChI Key

RHSMLSSTTHZRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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